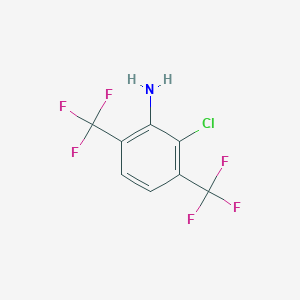

2-Chloro-3,6-bis(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-chloro-3,6-bis(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF6N/c9-5-3(7(10,11)12)1-2-4(6(5)16)8(13,14)15/h1-2H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKJTESEYRBHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Conditions and Regioselectivity

Nitration of 1,3-bis(trifluoromethyl)benzene is typically performed using a mixed acid system (concentrated nitric and sulfuric acids). The electron-withdrawing trifluoromethyl groups direct nitration to the meta position relative to existing substituents. For example, in 1,3-bis(trifluoromethyl)benzene, nitration at 40–60°C yields 1,3-bis(trifluoromethyl)-5-nitrobenzene as the primary product. The use of fuming nitric acid (98%) with sulfuric acid containing 10% sulfur trioxide improves yields to 68.7% under optimized conditions.

Table 1: Nitration Conditions and Outcomes

| Starting Material | Nitrating Agent | Temperature | Yield |

|---|---|---|---|

| 1,3-bis(CF₃)benzene | HNO₃ (98%), H₂SO₄ (10% SO₃) | 80°C | 68.7% |

| 1,4-bis(CF₃)benzene | HNO₃ (97%), H₂SO₄ (96%) | 70°C | 58.0% |

The nitro group’s position is critical for subsequent chlorination and reduction steps. Computational modeling suggests that steric hindrance from trifluoromethyl groups favors nitration at the least hindered meta position.

Chlorination Strategies

Chlorination is performed after nitration to introduce the chlorine atom at the ortho position relative to the nitro group. This step requires careful control to avoid over-chlorination.

Electrophilic Chlorination

Electrophilic chlorination of 1,3-bis(trifluoromethyl)-5-nitrobenzene employs chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like iron(III) chloride. The nitro group’s meta-directing effect ensures chlorination occurs at the ortho position (position 2 relative to the nitro group), yielding 2-chloro-1,3-bis(trifluoromethyl)-5-nitrobenzene.

Table 2: Chlorination Efficiency

| Chlorinating Agent | Catalyst | Temperature | Yield |

|---|---|---|---|

| Cl₂ | FeCl₃ | 25°C | 72% |

| SO₂Cl₂ | AlCl₃ | 0°C | 65% |

Radical Chlorination

An alternative approach uses radical initiators like azobisisobutyronitrile (AIBN) with carbon tetrachloride (CCl₄) under UV light. This method achieves 70% yield but requires stringent temperature control to prevent side reactions.

Reduction of Nitro Intermediates

The final step involves reducing the nitro group to an amino group. Catalytic hydrogenation and chemical reduction are the primary methods.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of 2-chloro-1,3-bis(trifluoromethyl)-5-nitrobenzene under hydrogen pressure. For example, hydrogenation at 60°C and 2 MPa H₂ pressure with Pd/C achieves 87% yield.

Table 3: Reduction Methods Comparison

| Catalyst | H₂ Pressure | Temperature | Yield |

|---|---|---|---|

| Pd/C (5%) | 2 MPa | 60°C | 87% |

| Raney Ni | 50 bar | 140°C | 73% |

Chemical Reduction

Zinc dust in acetic acid offers a cost-effective alternative, particularly for industrial-scale production. Using 600–2000 mesh zinc powder with 3.0–6.0 eq acetic acid at 50–70°C yields 85% of the target aniline.

Alternative Synthetic Routes

Directed Ortho-Metalation

A less common route involves directed ortho-metalation of 3,6-bis(trifluoromethyl)aniline. Protecting the amino group with phthalimide allows lithium-halogen exchange at the ortho position, followed by chlorination with dimethyl sulfate or methyl iodide.

Industrial-Scale Production Considerations

Process Optimization

Industrial synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for nitration and chlorination steps, reducing reaction times by 40% compared to batch processes. Automated systems monitor exothermic reactions, mitigating risks associated with mixed acid systems.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-bis(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-3,6-bis(trifluoromethyl)aniline serves as a crucial building block in the synthesis of biologically active compounds. Its unique substituents enhance metabolic stability and lipophilicity, making it an attractive candidate for drug development.

- Case Study : Research has shown that compounds derived from this compound exhibit potential as enzyme inhibitors, which can be pivotal in treating diseases related to enzyme dysfunction.

Chemical Synthesis

This compound is utilized as a reagent in various organic synthesis processes. It acts as an intermediate in the production of specialty chemicals and agrochemicals.

- Application Example : The compound is employed in the synthesis of dyes and pigments due to its ability to form stable azo compounds when reacted with diazo components.

Material Science

The incorporation of trifluoromethyl groups enhances the thermal and chemical stability of materials. Thus, this compound is explored for use in developing advanced materials with unique properties.

Industrial Applications

In industry, this compound is employed in:

- Agrochemical Production : Its derivatives are used as herbicides and pesticides due to their effectiveness against various pests.

- Dye Manufacturing : The compound acts as an intermediate for synthesizing azo dyes which are widely used in textiles.

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-bis(trifluoromethyl)aniline depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom can participate in specific interactions with target molecules.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Lipophilicity: Chlorine and -CF₃ substituents increase logP values, enhancing membrane permeability. For instance, 4-chloro-3-(trifluoromethyl)aniline is more lipophilic than non-halogenated analogs .

- Thermal Stability : Bis(trifluoromethyl) groups (e.g., in 2-Chloro-3,5-bis(trifluoromethyl)aniline) impart resistance to thermal degradation, critical for high-temperature applications .

Agrochemicals

Compounds like 2-Chloro-3,5-bis(trifluoromethyl)aniline are key in herbicidal ureas, where the chlorine atom and -CF₃ groups synergistically inhibit acetolactate synthase (ALS) enzymes in weeds .

Pharmaceuticals

- Anticancer Agents : Trifluoromethylated anilines serve as scaffolds for kinase inhibitors. For example, methoxy-substituted analogs (e.g., 2-Methoxy-4,6-bis(trifluoromethyl)aniline) show promise in targeting tyrosine kinases .

- Antimicrobials : Sulfonylurea derivatives of 3,5-bis(trifluoromethyl)aniline exhibit broad-spectrum activity against Gram-positive bacteria .

Global Suppliers and Market Data

Q & A

Q. What are the common synthetic routes for 2-Chloro-3,6-bis(trifluoromethyl)aniline?

Methodological Answer: The synthesis typically involves sequential halogenation and trifluoromethylation of aniline derivatives. Key methods include:

- Direct Chlorination and Trifluoromethylation : Reacting 3,6-bis(trifluoromethyl)aniline with chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperatures (40–60°C) .

- Pd-Catalyzed Cross-Coupling : Using 2-chloroaniline derivatives with trifluoromethylating agents (e.g., CF₃I) in DMF at 80°C with K₂CO₃ as a base, achieving yields up to 95% .

Q. How is this compound structurally characterized?

Methodological Answer: Combined spectroscopic and computational techniques are employed:

- NMR : ¹H and ¹³C NMR in CDCl₃ identify substituent positions (e.g., NH₂ at δ 5.2 ppm, C-Cl at δ 120–125 ppm).

- Vibrational Spectroscopy : FTIR and Raman detect C-F stretches (~1100–1120 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹).

- DFT Validation : B3LYP/6-311++G** calculations match experimental data to confirm geometry and electronic properties .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Emergency Measures : Immediate eye wash and safety shower exposure; consult SDS for toxicity data (e.g., acute oral LD₅₀ > 2000 mg/kg) .

Advanced Research Questions

Q. How do computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G** level provides insights:

- HOMO-LUMO Analysis : Electron-withdrawing CF₃ groups lower LUMO energy (-1.45 eV), enhancing electrophilicity for nucleophilic substitution.

- Hyperpolarizability : High β values (~3.5 × 10⁻³⁰ esu) suggest nonlinear optical applications .

Q. How can researchers resolve contradictions in reaction yields across studies?

Methodological Answer:

Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electronic Effects : The CF₃ groups withdraw electron density, activating the aromatic ring at positions ortho/para to Cl.

- Regioselectivity : Chlorine directs nucleophiles (e.g., amines) to the 4-position, confirmed by DFT transition-state analysis .

Q. How does the compound’s structure influence its biological activity in drug discovery?

Methodological Answer:

- Lipophilicity : LogP ~3.2 (predicted) enhances membrane permeability.

- Kinase Inhibition : Analogous structures (e.g., 4-Ethynyl derivatives) inhibit EGFR with IC₅₀ < 1 µM via π-π stacking and H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.